molecular formula C13H21N B13247138 Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Tert-butyl[(2,3-dimethylphenyl)methyl]amine

Cat. No.: B13247138
M. Wt: 191.31 g/mol
InChI Key: XCIYSHOMRCZKJQ-UHFFFAOYSA-N
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Description

Tert-butyl[(2,3-dimethylphenyl)methyl]amine is an organic compound with the molecular formula C13H21N. It is a tertiary amine, characterized by the presence of a tert-butyl group attached to a nitrogen atom, which is further connected to a benzyl group substituted with two methyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(2,3-dimethylphenyl)methyl]amine typically involves the alkylation of a suitable amine precursor with a tert-butyl halide. One common method is the reaction of 2,3-dimethylbenzylamine with tert-butyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(2,3-dimethylphenyl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl[(2,5-dimethylphenyl)methyl]amine
  • tert-Butyl[(3-methylphenyl)methyl]amine
  • tert-Butyl[(4-methylphenyl)methyl]amine

Uniqueness

Tert-butyl[(2,3-dimethylphenyl)methyl]amine is unique due to the specific positioning of the methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to distinct properties and applications .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-2-amine

InChI

InChI=1S/C13H21N/c1-10-7-6-8-12(11(10)2)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3

InChI Key

XCIYSHOMRCZKJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CNC(C)(C)C)C

Origin of Product

United States

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